9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Description
9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a polycyclic acridinedione derivative characterized by a central bicyclic core with a 4-nitrophenyl substituent at the 9-position. Its structure features two ketone groups at positions 1 and 8, contributing to its rigidity and electronic properties. The 4-nitrophenyl group enhances electron-withdrawing effects, influencing its reactivity and spectroscopic behavior .
Properties
IUPAC Name |
9-(4-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-15-5-1-3-13-18(15)17(11-7-9-12(10-8-11)21(24)25)19-14(20-13)4-2-6-16(19)23/h7-10,17,20H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHOYUBFAGWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349870 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7,9,10-hexahydro-9-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2176-29-6 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7,9,10-hexahydro-9-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-(4-Nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted acridines, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2h,5h)-dione, is a chemical compound with the molecular formula and a molecular weight of 394.5 g/mol . This compound has various synonyms, including 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione and NSC657197 .
Chemical Identifiers
- PubChem CID: 376365
- IUPAC Name: 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
- InChI: InChI=1S/C23H26N2O4/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(8-6-13)25(28)29)21-16(24-15)10-23(3,4)12-18(21)27/h5-8,19,24H,9-12H2,1-4H3
- InChIKey: VXTIMMAQPHHBAG-UHFFFAOYSA-N
- SMILES: CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N+[O-])C(=O)C1)C
Synthesis and Characterization
9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H) acridinedione (NTHA) crystallizes in an orthorhombic space group P212121 .
Applications
While the provided search results do not explicitly detail specific applications of this compound, they do highlight its role as an intermediate in the synthesis of related compounds and its potential in catalytic applications . Further research may be needed to fully elucidate the specific applications of this compound.
Catalysis:
- 9-phenyl hexahydroacridine derivatives can be synthesized using @acacia– nano-powder as a catalyst . High reaction yields were achieved, and reaction times were significantly reduced compared to catalyst-free conditions .
Synthesis of Acridine Derivatives:
- It is used in the synthesis of various acridine derivatives .
- Acridine derivatives have been synthesized through multi-component reactions using β-cyclodextrin as a catalyst . A model reaction involving the condensation of 5,5-dimethylcyclohexane-1,3-dione, benzaldehyde, and hydrazine hydrate yielded 10-amino-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione .
Building Block in Chemical Synthesis:
Mechanism of Action
The mechanism of action of 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
3-Nitrophenyl derivatives (e.g., Entry 2) show lower yields (58%) due to steric hindrance during synthesis .
Synthetic Efficiency: The target compound’s synthesis via catalyst-free methods in ethylene glycol (83% yield) is more environmentally benign than methods requiring nanoparticles (e.g., bentonite-NiO) or microwave irradiation . Tetramethylated analogues (e.g., 7l and 7k) exhibit moderate yields (67–78%) but lack detailed thermal stability data .
Photophysical and Spectroscopic Properties
Comparative spectroscopic data for selected derivatives:
- The 4-nitrophenyl derivative exhibits a redshifted UV-Vis absorption (365 nm) compared to the methoxy analogue (348 nm), attributed to enhanced conjugation with the nitro group .
- Fluorescence quantum yields are comparable across derivatives, suggesting substituents minimally perturb the core acridinedione chromophore .
Biological Activity
The compound 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione , also known as 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione , is a member of the acridine family. This compound has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The structure of this compound is characterized by a hexahydroacridine core with a nitrophenyl substituent. The molecular formula is and it has a molecular weight of approximately 378.47 g/mol.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 378.47 g/mol |
| Melting Point | 299-301 °C |
| Purity | 95% |
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroacridine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are thought to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
- Case Study : A study demonstrated that this compound showed a dose-dependent inhibition of cell proliferation in various cancer cell lines including breast and lung cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects of this compound:
- Study Findings : Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease where oxidative stress plays a significant role in pathogenesis .
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
Q & A
Q. What are the optimal synthetic methodologies for preparing 9-(4-nitrophenyl)-hexahydroacridine-dione derivatives?
A one-pot multicomponent reaction involving dimedone, 4-nitrobenzaldehyde, and ammonium acetate in ethanol under reflux is a widely used method. Reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), catalyst type (e.g., acidic vs. basic conditions), and temperature (60–80°C) significantly influence yield. Characterization via H and C NMR can confirm the formation of the acridine-dione scaffold, with distinct peaks for the nitrophenyl group (e.g., aromatic protons at δ 7.3–8.0 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond lengths, angles, and stereochemistry, as demonstrated for analogous compounds like 9-(4-fluorophenyl)-decahydroacridine-dione derivatives (mean C–C bond length: 1.54 Å, R factor: 0.052) . Complementary techniques include H/C NMR for functional group analysis and FT-IR to identify carbonyl stretches (~1680–1720 cm). Mass spectrometry (MS) can confirm molecular ion peaks (e.g., [M+H]) .
Q. How can the compound’s acid-base indicator potential be evaluated?
Titrimetric studies in acidic, neutral, and basic media can assess colorimetric transitions. For example, structurally similar decahydroacridine-diones exhibit colorless-to-pink transitions in basic conditions due to deprotonation of hydroxyl or amine groups. UV-Vis spectroscopy (e.g., λmax shifts) and pH-dependent NMR experiments can quantify protonation states .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
A 2 factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent ratio. For instance, a study on acridine-dione synthesis identified temperature (70°C) and ethanol:water (3:1) as optimal, increasing yields from 65% to 88%. Response surface methodology (RSM) further refines interactions between variables .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Molecular docking studies may predict binding affinities to biological targets (e.g., enzymes), guided by crystallographic data .
Q. How should researchers resolve contradictions in spectroscopic data across synthesis batches?
Cross-validate data using multiple techniques: XRD for absolute configuration, NMR for purity, and HPLC for enantiomeric excess. For example, batch-dependent H NMR splitting patterns may indicate diastereomer formation, necessitating recrystallization or column chromatography .
Q. What factors influence the compound’s stability under varying experimental conditions?
Accelerated stability studies (40°C/75% RH) over 4–6 weeks can assess degradation pathways. LC-MS identifies byproducts (e.g., nitro group reduction), while thermogravimetric analysis (TGA) evaluates thermal decomposition. Light sensitivity requires UV-shielded storage .
Q. How can in silico and in vitro methods assess pharmacological potential?
Use SwissADME to predict pharmacokinetic properties (e.g., LogP, bioavailability). In vitro assays like COX-2 inhibition or antimicrobial susceptibility testing (MIC values) can validate activity. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over time .
Methodological Notes
- Data Validation : Always cross-reference XRD, NMR, and MS data to confirm structural integrity .
- Ethical AI Use : Leverage tools like COMSOL Multiphysics for process simulation but ensure transparency in algorithmic decision-making .
- Reproducibility : Document solvent purity, catalyst batches, and ambient conditions to mitigate experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
